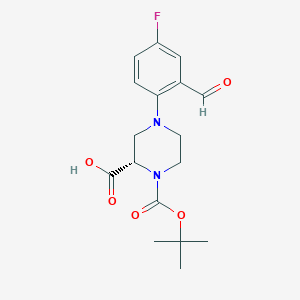
8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a quinoline ring fused with a carboxylic acid ester group and a dichlorophenyl moiety, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester typically involves the esterification of 8-quinolinecarboxylic acid with (2,4-dichlorophenyl)methanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinolinecarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted quinolinecarboxylic acid esters depending on the nucleophile used.
Scientific Research Applications
8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for cellular processes, leading to its antimicrobial or anticancer effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinclorac: A herbicide with a similar quinoline structure.
2-Phenyl-4-quinolinecarboxylic acid: Used in the synthesis of pharmaceuticals.
Uniqueness
8-Quinolinecarboxylic acid, (2,4-dichlorophenyl)methyl ester is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential for various chemical modifications. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in research and industry .
Properties
CAS No. |
134959-57-2 |
|---|---|
Molecular Formula |
C17H11Cl2NO2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl quinoline-8-carboxylate |
InChI |
InChI=1S/C17H11Cl2NO2/c18-13-7-6-12(15(19)9-13)10-22-17(21)14-5-1-3-11-4-2-8-20-16(11)14/h1-9H,10H2 |
InChI Key |
MMLPCEIVQASUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)OCC3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


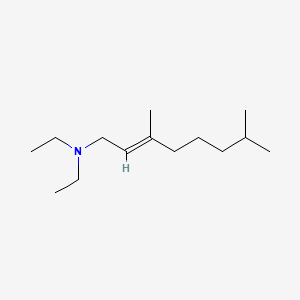
![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)


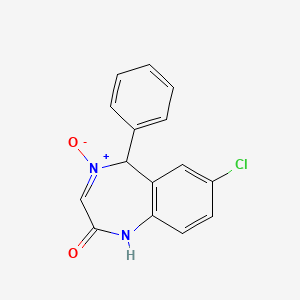
![Tris-[4-(tritylamino)-phenyl]acetonitrile](/img/structure/B13732649.png)
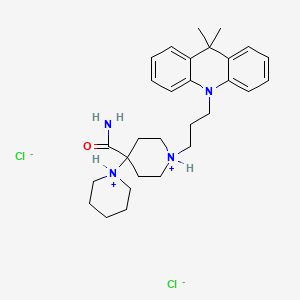
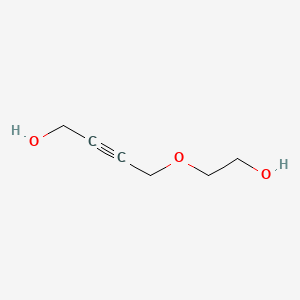
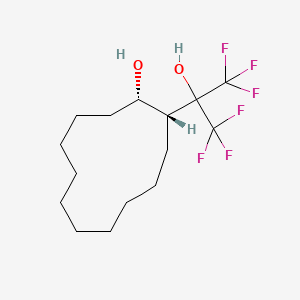
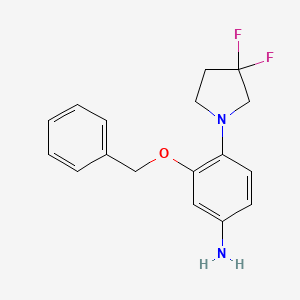
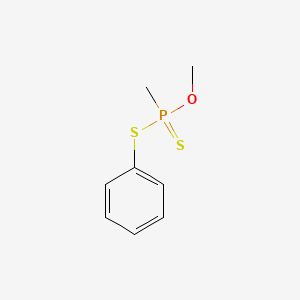

![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)
